molecular formula C13H8N2O4 B13581100 (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate CAS No. 2248289-32-7

(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate

Cat. No.: B13581100
CAS No.: 2248289-32-7
M. Wt: 256.21 g/mol
InChI Key: ZHLQEQRQKJCQDN-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a cyanocyclopropane carboxylate group

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindole moiety and a cyanocyclopropane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

2248289-32-7

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C13H8N2O4/c14-7-13(5-6-13)12(18)19-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4H,5-6H2

InChI Key

ZHLQEQRQKJCQDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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